molecular formula C5H6N2O B1296789 1-Methyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-11-9

1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1296789
CAS No.: 25016-11-9
M. Wt: 110.11 g/mol
InChI Key: MYFZXSOYJVWTBL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, characterized by a methyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

1-Methyl-1H-pyrazole-4-carbaldehyde is a pharmaceutical intermediate . .

Mode of Action

It is known to be used in the synthesis of the CHK1 inhibitor MK-8776 , suggesting it may interact with cellular targets to exert its effects.

Biochemical Pathways

As an intermediate in the synthesis of the CHK1 inhibitor MK-8776 , it may play a role in influencing cell cycle regulation and DNA damage response pathways.

Result of Action

As an intermediate in the synthesis of the CHK1 inhibitor MK-8776 , it may contribute to the inhibition of CHK1, a protein kinase involved in cell cycle regulation and DNA damage response.

Action Environment

It is known to be air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of CHK1 inhibitors, which are crucial in cell cycle regulation and DNA damage response . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CHK1 inhibitors suggests its role in modulating cell cycle checkpoints and DNA repair mechanisms . This can lead to changes in cell proliferation and apoptosis, particularly in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, its role in CHK1 inhibition involves binding to the enzyme’s active site, preventing its interaction with substrates and thus inhibiting its activity . This leads to the accumulation of DNA damage and cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At high doses, it can cause adverse effects such as cytotoxicity and organ damage . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other bioactive molecules. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration at target sites and thus its overall efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interaction with target biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-4-carboxaldehyde with iodomethane in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products:

    Oxidation: 1-Methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-Methyl-1H-pyrazole-4-carbaldehyde is utilized in numerous scientific research applications:

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxaldehyde: Lacks the methyl group at the 1-position.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Has a methyl group at the 3-position instead of the 1-position.

    1-Methyl-1H-pyrazole-3-carbaldehyde: The aldehyde group is at the 3-position instead of the 4-position.

Uniqueness: 1-Methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Properties

IUPAC Name

1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZXSOYJVWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341445
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-11-9
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25016-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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